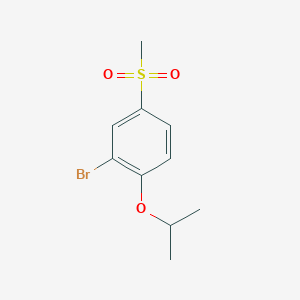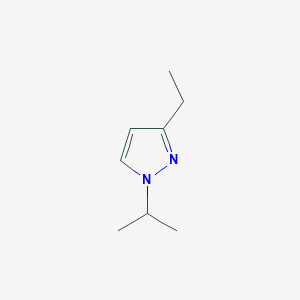
2-Bromo-1-isopropoxy-4-(methylsulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-isopropoxy-4-(methylsulfonyl)benzene is an organic compound with a molecular formula of C10H13BrO3S. It is a brominated aromatic compound that features both isopropoxy and methylsulfonyl functional groups. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-isopropoxy-4-(methylsulfonyl)benzene typically involves the bromination of 1-isopropoxy-4-(methylsulfonyl)benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium or potassium salts of the nucleophile, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: The reaction requires a palladium catalyst, a base such as potassium carbonate, and an inert atmosphere (e.g., nitrogen or argon).
Major Products:
Aplicaciones Científicas De Investigación
2-Bromo-1-isopropoxy-4-(methylsulfonyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functionalized materials and polymers with specific properties.
Medicinal Chemistry: It serves as a building block in the synthesis of biologically active compounds and potential drug candidates.
Chemical Biology: The compound is used in the study of biochemical pathways and the development of chemical probes for biological research.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-isopropoxy-4-(methylsulfonyl)benzene depends on the specific chemical reaction it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon atom. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with the palladium catalyst, followed by transmetalation and reductive elimination to form the biaryl product .
Comparación Con Compuestos Similares
1-Bromo-2-isopropoxy-4-methylbenzene: This compound is similar in structure but lacks the methylsulfonyl group, which affects its reactivity and applications.
4-Bromophenyl methyl sulfone: This compound has a similar brominated aromatic structure but differs in the position and type of substituents, leading to different chemical properties and reactivity.
Uniqueness: 2-Bromo-1-isopropoxy-4-(methylsulfonyl)benzene is unique due to the presence of both isopropoxy and methylsulfonyl groups, which provide specific reactivity patterns and make it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C10H13BrO3S |
|---|---|
Peso molecular |
293.18 g/mol |
Nombre IUPAC |
2-bromo-4-methylsulfonyl-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13BrO3S/c1-7(2)14-10-5-4-8(6-9(10)11)15(3,12)13/h4-7H,1-3H3 |
Clave InChI |
HXOOCIOJBZRGAT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6,9-Dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one](/img/structure/B14029236.png)


![tert-butyl N-[2-(6H-benzo[c][1]benzazocin-5-yl)-2-oxoethyl]carbamate](/img/structure/B14029263.png)
